4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide
Description
This compound features a benzamide core linked to a 1,3-benzothiazol-2-yl moiety. Key structural attributes include:
- Benzamide substituent: A diethylsulfamoyl group (-SO₂N(CH₂CH₃)₂) at the para position.
- Benzothiazol substituent: A propan-2-yl (isopropyl) group at position 6 of the benzothiazole ring. The isopropyl group contributes steric bulk, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-5-24(6-2)29(26,27)17-10-7-15(8-11-17)20(25)23-21-22-18-12-9-16(14(3)4)13-19(18)28-21/h7-14H,5-6H2,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWDRRZBMRSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the diethylsulfamoyl group and the benzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. For example, it could bind to a protein’s active site, blocking its function and altering downstream signaling pathways.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with structurally related benzamide-benzothiazol derivatives:
*Estimated based on structural similarity to .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a member of the benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Chemical Formula: C15H20N2O2S2
- Molecular Weight: 336.46 g/mol
- IUPAC Name: this compound
This compound contains a benzamide core substituted with a diethylsulfamoyl group and a benzothiazole moiety, which are known to influence its biological activity.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of benzothiazole derivatives. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving DNA intercalation and minor groove binding.
Case Study: Antitumor Effects on Lung Cancer Cell Lines
A study evaluating the antitumor effects of related benzothiazole derivatives utilized human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated significant cytotoxicity with IC50 values ranging from 6.26 to 20.46 µM for different compounds tested in both 2D and 3D cultures. The presence of functional groups such as sulfonamides in the structure was found to enhance activity against tumor cells .
| Compound ID | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 1 | A549 | 6.26 | 2D |
| Compound 1 | HCC827 | 20.46 | 3D |
| Compound 2 | NCI-H358 | 16.00 | 3D |
Antimicrobial Activity
In addition to antitumor properties, benzothiazole derivatives have been evaluated for their antimicrobial activity against various pathogens.
Testing Methodology
The antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The compounds were also tested on Saccharomyces cerevisiae as a eukaryotic model organism.
Results Overview
The results demonstrated promising antibacterial activity for several derivatives:
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | <10 µg/mL |
| Compound B | Escherichia coli | <20 µg/mL |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties.
The biological activity of This compound is largely attributed to its ability to interact with nucleic acids and proteins within cells:
- DNA Binding: Similar compounds have been shown to bind preferentially within the minor groove of DNA, which may disrupt replication and transcription processes.
- Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
